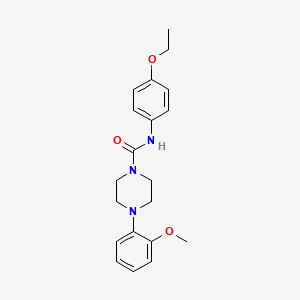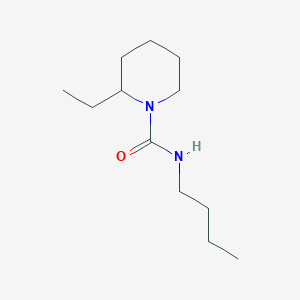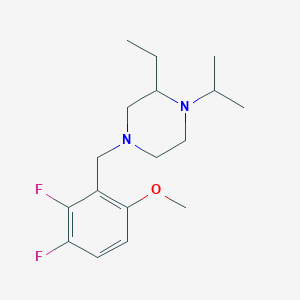![molecular formula C26H26Cl3NO2 B5258487 1-(3-chlorophenyl)-2-[(Z)-2-chloro-3-phenylprop-2-enyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline;hydrochloride](/img/structure/B5258487.png)
1-(3-chlorophenyl)-2-[(Z)-2-chloro-3-phenylprop-2-enyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorophenyl)-2-[(Z)-2-chloro-3-phenylprop-2-enyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline;hydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorinated phenyl group, a phenylprop-2-enyl group, and a dimethoxy-substituted isoquinoline core. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Métodos De Preparación
The synthesis of 1-(3-chlorophenyl)-2-[(Z)-2-chloro-3-phenylprop-2-enyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline;hydrochloride involves multiple steps, including the formation of the isoquinoline core, chlorination, and the introduction of the phenylprop-2-enyl group. The synthetic route typically starts with the preparation of the isoquinoline core through a Pictet-Spengler reaction, followed by selective chlorination using reagents such as thionyl chloride or phosphorus pentachloride. The final step involves the introduction of the phenylprop-2-enyl group through a Friedel-Crafts alkylation reaction. Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
1-(3-chlorophenyl)-2-[(Z)-2-chloro-3-phenylprop-2-enyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding reduced forms, such as amines or alcohols.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of ester or amide bonds and the formation of corresponding acids or alcohols.
Aplicaciones Científicas De Investigación
1-(3-chlorophenyl)-2-[(Z)-2-chloro-3-phenylprop-2-enyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline;hydrochloride has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It serves as a probe for studying biological processes, including enzyme inhibition and receptor binding studies.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(3-chlorophenyl)-2-[(Z)-2-chloro-3-phenylprop-2-enyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to a decrease in the enzyme’s catalytic efficiency. In receptor binding studies, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparación Con Compuestos Similares
1-(3-chlorophenyl)-2-[(Z)-2-chloro-3-phenylprop-2-enyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline;hydrochloride can be compared with other similar compounds, such as:
1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride: This compound shares the chlorinated phenyl group but differs in the presence of a piperazine ring instead of the isoquinoline core.
1-(3-chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde: This compound has a similar chlorinated phenyl group but includes a pyrazole ring and a nitrophenyl group.
5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile: This compound also contains a chlorinated phenyl group but features a pyrazole ring with an amino and carbonitrile substituent.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-2-[(Z)-2-chloro-3-phenylprop-2-enyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25Cl2NO2.ClH/c1-30-24-15-19-11-12-29(17-22(28)13-18-7-4-3-5-8-18)26(23(19)16-25(24)31-2)20-9-6-10-21(27)14-20;/h3-10,13-16,26H,11-12,17H2,1-2H3;1H/b22-13-; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPMBGOKQMRENK-BWLGBDCWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)CC(=CC3=CC=CC=C3)Cl)C4=CC(=CC=C4)Cl)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(N(CCC2=C1)C/C(=C/C3=CC=CC=C3)/Cl)C4=CC(=CC=C4)Cl)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-{2-[bis(2-hydroxyethyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5258406.png)

![3-methyl-7-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5258416.png)
![2-[(2Z)-3-(4-Methoxyphenyl)-2-[(4-methylphenyl)formamido]prop-2-enamido]acetic acid](/img/structure/B5258421.png)

![1-ethyl-N-methyl-N-[1-methyl-3-(methylamino)-3-oxopropyl]-1H-indole-5-carboxamide](/img/structure/B5258438.png)
![N-(2-{[BENZYL(METHYL)AMINO]CARBONYL}PHENYL)-N,N-DIMETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE](/img/structure/B5258439.png)
![2-ethoxy-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B5258445.png)
![N-(4-methoxyphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5258449.png)
![2-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-N,N-dimethylacetamide](/img/structure/B5258463.png)

![[3-(2-phenoxyethyl)-1-thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl]methanol](/img/structure/B5258480.png)
![2-methoxy-3-{[3-(3-pyridinyl)-1-azetidinyl]carbonyl}-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B5258483.png)
![5-methyl-7-(3-morpholinopropyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5258486.png)
